molecular formula C23H22N4O6S B289954 ethyl 5-(2-ethoxy-2-oxoethyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

ethyl 5-(2-ethoxy-2-oxoethyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

Cat. No.: B289954
M. Wt: 482.5 g/mol
InChI Key: YBUXZKXRUDJMTR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form the larger complex structure.

    Cyclization Reactions: Forming the triazine and thieno rings through intramolecular reactions.

    Esterification: Introducing the ethyl ester group through reactions with ethanol and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors, continuous flow synthesis, and advanced purification methods like chromatography are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Functional groups within the compound can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific characteristics, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine and thieno derivatives with comparable structures and functional groups. Examples include:

Uniqueness

Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C23H22N4O6S

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C23H22N4O6S/c1-5-32-15(28)11-27-22(29)20-19(25-26-27)18-17(13-7-9-14(31-4)10-8-13)16(23(30)33-6-2)12(3)24-21(18)34-20/h7-10H,5-6,11H2,1-4H3

InChI Key

YBUXZKXRUDJMTR-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(C3=C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)N=N1

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(C3=C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)N=N1

Origin of Product

United States

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